(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
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Overview
Description
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a chiral organic compound with significant importance in various scientific fields It is characterized by its unique tetrahydrochrysene structure, which includes two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol typically involves the hydrogenation of chrysene derivatives. One common method includes the catalytic hydrogenation of chrysene in the presence of a chiral catalyst to ensure the formation of the (1R,2R) enantiomer. The reaction conditions often involve high pressure and temperature to achieve the desired conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrochrysene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Scientific Research Applications
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2,3,4-Tetrahydrochrysene-1,2-diol: The enantiomer of the compound, with similar but distinct properties.
1,2,3,4-Tetrahydrochrysene: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
Chrysene: The parent compound, without hydrogenation, used in different contexts.
Uniqueness
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is unique due to its chiral nature and the presence of hydroxyl groups, which enhance its reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its significant biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
73771-79-6 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChI Key |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Origin of Product |
United States |
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